![molecular formula C24H18N2O2 B2716159 3-[1,3-benzodioxol-5-yl(1H-indol-3-yl)methyl]-1H-indole CAS No. 303033-57-0](/img/structure/B2716159.png)

3-[1,3-benzodioxol-5-yl(1H-indol-3-yl)methyl]-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

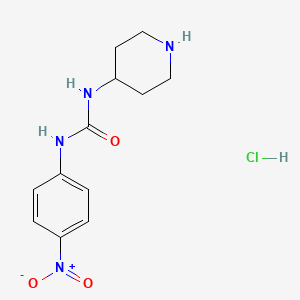

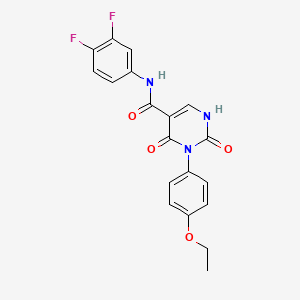

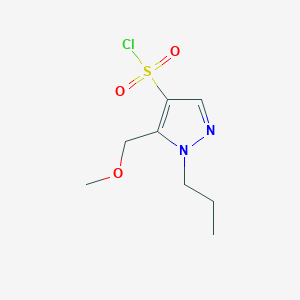

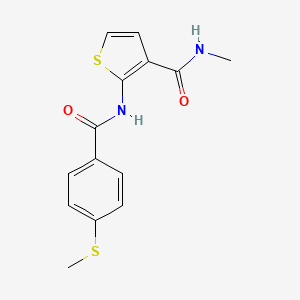

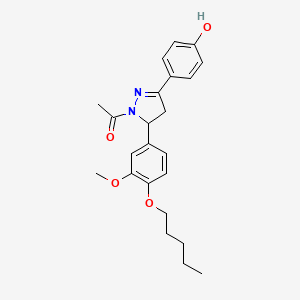

The compound “3-[1,3-benzodioxol-5-yl(1H-indol-3-yl)methyl]-1H-indole” is a complex organic molecule that contains two indole groups and a 1,3-benzodioxol group . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Benzodioxole is a type of ether that contains a benzene ring fused to a 1,3-dioxole ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of two indole rings and a benzodioxol ring. These rings are likely to be planar, and the molecule may have conjugated pi systems, which could give it interesting electronic properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. Some potential properties to consider might include its melting point, boiling point, solubility in various solvents, and stability under different conditions.Scientific Research Applications

Indole Synthesis and Classification

Indole and its derivatives, including 3-[1,3-benzodioxol-5-yl(1H-indol-3-yl)methyl]-1H-indole, have been central to organic synthesis, inspiring chemists to develop new methods for their synthesis. A comprehensive review on indole synthesis classifies all indole syntheses and highlights the versatility and importance of indoles in organic chemistry. This classification provides a framework for understanding various synthetic approaches to indoles, which could include the synthesis of specific derivatives like 3-[1,3-benzodioxol-5-yl(1H-indol-3-yl)methyl]-1H-indole (Taber & Tirunahari, 2011).

Pharmacokinetics and Hepatic Protection

Indole derivatives play significant roles in hepatic protection, with studies summarizing the pharmacokinetics and protective roles of indole-3-carbinol (I3C) and its derivatives in chronic liver diseases. This research underlines the potential therapeutic applications of indoles in protecting the liver from various injuries, showcasing their relevance in medicinal chemistry and potential implications for compounds like 3-[1,3-benzodioxol-5-yl(1H-indol-3-yl)methyl]-1H-indole (Wang et al., 2016).

Indoles in Medicinal Chemistry

A review on the medicinal applications of indole and its derivatives discusses their importance in drug discovery, highlighting the biological significance of indoles in treating various pharmacological diseases. This perspective could extend to specialized indole derivatives, offering insights into the therapeutic potential of 3-[1,3-benzodioxol-5-yl(1H-indol-3-yl)methyl]-1H-indole and similar compounds (Ali et al., 2013).

Umpolung of Indoles

Research on the C2-functionalization of indole via umpolung highlights a unique approach to synthesizing indole derivatives, potentially relevant to creating specific compounds like 3-[1,3-benzodioxol-5-yl(1H-indol-3-yl)methyl]-1H-indole. This review focuses on indirect methods of indole umpolung, underlining its importance in synthetic and pharmaceutical chemistry (Deka et al., 2020).

Safety And Hazards

Future Directions

The study of indole derivatives is a vibrant field of research, particularly in the development of new pharmaceuticals. This compound, with its combination of indole and benzodioxol groups, could potentially be of interest in this area . Further studies could explore its synthesis, properties, and potential biological activities.

properties

IUPAC Name |

3-[1,3-benzodioxol-5-yl(1H-indol-3-yl)methyl]-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O2/c1-3-7-20-16(5-1)18(12-25-20)24(15-9-10-22-23(11-15)28-14-27-22)19-13-26-21-8-4-2-6-17(19)21/h1-13,24-26H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBZMRRXTPDBLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1,3-benzodioxol-5-yl(1H-indol-3-yl)methyl]-1H-indole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2716077.png)

![N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B2716079.png)

![3-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B2716084.png)

![(Z)-3-[4-(4-Methylphenyl)sulfanyl-3-nitrophenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2716086.png)

![4-Ethyl-3-[(2-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2716099.png)